5-Aminoisoquinoline dihydrochloride

PARP inhibitor formulation in vivo dosing aqueous solubility

5-Aminoisoquinoline dihydrochloride (CAS 58143-00-3), also widely referred to in the literature as 5-AIQ or 5-aminoisoquinolin-1-one hydrochloride, is a small-molecule inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) belonging to the isoquinolinone class. It functions as a competitive nicotinamide-mimetic that binds the PARP-1 catalytic domain and blocks NAD+-dependent poly(ADP-ribosyl)ation.

Molecular Formula C9H10Cl2N2
Molecular Weight 217.09
CAS No. 58143-00-3
Cat. No. B2627683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoisoquinoline dihydrochloride
CAS58143-00-3
Molecular FormulaC9H10Cl2N2
Molecular Weight217.09
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)N.Cl.Cl
InChIInChI=1S/C9H8N2.2ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;;/h1-6H,10H2;2*1H
InChIKeyYIFMEJRWWQEKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Aminoisoquinoline Dihydrochloride (CAS 58143-00-3): A Water-Soluble PARP-1 Inhibitor Tool Compound for In Vivo Pharmacology


5-Aminoisoquinoline dihydrochloride (CAS 58143-00-3), also widely referred to in the literature as 5-AIQ or 5-aminoisoquinolin-1-one hydrochloride, is a small-molecule inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) belonging to the isoquinolinone class [1]. It functions as a competitive nicotinamide-mimetic that binds the PARP-1 catalytic domain and blocks NAD+-dependent poly(ADP-ribosyl)ation. Unlike many first-generation PARP inhibitors that suffer from poor aqueous solubility, 5-AIQ is distinguished by its high water solubility as the hydrochloride salt (>1% w/v, >30 mM), enabling intravenous administration without organic co-solvents [1][2]. It has been extensively employed as a biochemical and pharmacological tool compound across a broad range of in vivo disease models including ischemia–reperfusion injury, haemorrhage, inflammation, and organ transplantation [1][3]. Although it has been superseded in oncological clinical development by more potent and isoform-selective PARP inhibitors, 5-AIQ remains a uniquely well-characterized, water-soluble probe for studying PARP biology in acute interventional settings [3].

Why 5-Aminoisoquinoline Dihydrochloride Cannot Be Interchanged with 3-Aminobenzamide or Other Common PARP Inhibitors


PARP inhibitors within the benzamide and isoquinolinone classes exhibit profound divergence in aqueous solubility, in vivo potency, metabolic stability, and off-target pharmacology profiles, rendering generic substitution scientifically indefensible without matched experimental validation [1]. The classical PARP inhibitor 3-aminobenzamide (3-AB) is poorly water-soluble and typically requires organic co-solvent formulations for in vivo dosing, whereas 5-AIQ hydrochloride dissolves freely in aqueous vehicles at concentrations exceeding 30 mM [1][2]. Furthermore, 5-AIQ and 3-AB display markedly different MMP-2 inhibitory profiles (high micromolar versus millimolar IC50 ranges), divergent effective in vivo doses (approximately 6- to 7-fold lower daily dose for 5-AIQ in colitis models), and distinct genotoxicity safety profiles, with 5-AIQ tested clean in an OECD-compliant battery [3][4][5]. The more potent tool compound PJ-34, while also water-soluble, possesses an approximately 10- to 50-fold greater PARP-1 inhibitory potency (EC50 ~20 nM) and distinct pharmacokinetic properties, meaning that experimental outcomes obtained with 5-AIQ cannot be directly extrapolated to PJ-34-based studies without cross-validation . The quantitative evidence presented in Section 3 provides the specific, measurable parameters that differentiate 5-AIQ from each of these comparators.

Quantitative Head-to-Head Evidence: 5-Aminoisoquinoline Dihydrochloride Versus Closest PARP Inhibitor Comparators


Aqueous Solubility Advantage Over 3-Aminobenzamide: Enables Co-Solvent-Free Intravenous Administration

5-Aminoisoquinoline dihydrochloride (5-AIQ·HCl) demonstrates aqueous solubility exceeding 1% w/v (>30 mM) as its hydrochloride salt, a property explicitly engineered to enable rapid intravenous administration without organic co-solvents [1][2]. In contrast, 3-aminobenzamide (3-AB), the classical PARP inhibitor benchmark, is consistently reported as insoluble or only sparingly soluble in water, typically necessitating DMSO or complex co-solvent mixtures (e.g., 30% propylene glycol, 5% Tween 80, 65% D5W) for in vivo dosing [3]. This solubility differential has direct experimental consequences: 5-AIQ·HCl can be formulated as a simple aqueous solution for bolus i.v. injection, whereas 3-AB requires solubilization strategies that may introduce vehicle-dependent pharmacological confounds [1][3].

PARP inhibitor formulation in vivo dosing aqueous solubility intravenous administration ischemia–reperfusion

Selectivity for PARP Over Mono-ADP-Ribosyl Transferase: A 320-Fold Discrimination Not Reported for 3-AB or PJ-34

A key pharmacological differentiation parameter for 5-AIQ is its selectivity for poly(ADP-ribose) polymerase over mono-ADP-ribosyl transferase enzymes. In a broken nuclear preparation assay, 5-AIQ inhibited PARP activity with an IC50 of 250 nM, whereas its IC50 against the mono-ADP-ribosyl transferase activity of diphtheria toxin was 80 μM [1]. This yields a selectivity ratio of approximately 320-fold in favor of PARP inhibition. Such selectivity data against a defined non-PARP ADP-ribosyl transferase have not been systematically reported for the common comparators 3-aminobenzamide or PJ-34, making this a distinguishing characterization parameter for 5-AIQ among the early-generation PARP inhibitor tool compounds [1].

PARP selectivity mono-ADP-ribosyl transferase diphtheria toxin off-target profiling pharmacological specificity

In Vivo Dose-Sparing Efficacy: 6.7-Fold Lower Daily Dose Versus 3-Aminobenzamide in Experimental Colitis

In a direct comparative study using the dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice, 5-AIQ administered at 3 mg/kg i.p. once daily produced a significant reduction in the extent and severity of histological signs of colon injury that was comparable to the protection afforded by 3-aminobenzamide (3-AB) administered at 10 mg/kg i.p. twice daily (total daily dose 20 mg/kg) [1]. This represents a 6.7-fold lower total daily dose requirement for 5-AIQ (3 mg/kg/day) versus 3-AB (20 mg/kg/day) to achieve comparable therapeutic-level colon protection. Both compounds significantly reduced hemorrhagic diarrhea, weight loss, myeloperoxidase activity, and ICAM-1 upregulation compared to DNBS-treated controls [1].

experimental colitis inflammatory bowel disease in vivo efficacy dose comparison DNBS-induced colitis

Genotoxicity Safety Profile: Clean Battery Across OECD-Compliant In Vitro and In Vivo Assays

Quinoline and isoquinoline derivatives are widely recognized as possessing mutagenic and carcinogenic potential in various test systems. 5-AIQ was specifically evaluated in an OECD-compliant genotoxicity battery comprising the bacterial reverse mutation test (Ames), the in vitro chromosomal aberration test, and the bone marrow micronucleus test in mice [1]. 5-AIQ demonstrated no genotoxic activity in any of these assays. In the in vivo micronucleus test, oral doses of 150 and 250 mg/kg showed no increase in micronucleated polychromatic erythrocytes (MNPCE) at either 24 h or 48 h post-exposure compared to vehicle controls [1]. This negative genotoxicity profile contrasts with the known mutagenic liability of many structurally related quinoline compounds—a class-level concern that has hindered the development of several quinoline-based drug candidates [1].

genotoxicity safety pharmacology Ames test micronucleus assay chromosomal aberration OECD guidelines

MMP-2 Inhibitory Activity: High Micromolar Range for 5-AIQ Versus Millimolar Range for 3-AB and EB-47

In a head-to-head evaluation of four PARP inhibitors (3-AB, PJ-34, 5-AIQ, and EB-47) against 64 kDa matrix metalloproteinase-2 (MMP-2) activity using substrate degradation assays, 5-AIQ and PJ-34 inhibited MMP-2 with IC50 values in the high micromolar range, comparable to those of established MMP-2 inhibitors doxycycline, minocycline, and o-phenanthroline [1]. In contrast, 3-AB and EB-47 exhibited IC50 values in the millimolar range, representing an approximately 10- to 100-fold lower potency against MMP-2 [1]. This differential MMP-2 inhibitory activity may contribute to the tissue-protective effects of 5-AIQ in cardiovascular and inflammatory models beyond PARP inhibition alone.

MMP-2 inhibition matrix metalloproteinase polypharmacology PARP inhibitor off-targets cardiovascular protection

Metabolic Stability Characterization: In Vitro Half-Life of 14.5 Minutes in Human Liver Microsomes with Validated UPLC-MS/MS Quantification

A validated UPLC-MS/MS analytical method was developed for the quantitative determination of 5-AIQ in plasma, enabling a formal in vitro metabolic stability study using human liver microsomes [1]. Under these conditions, 5-AIQ exhibited moderate metabolic turnover with an in vitro half-life (t1/2) of 14.5 minutes and an intrinsic clearance (CLint) of 47.6 μL/min/mg [1]. In silico ADME prediction further indicated that 5-AIQ is highly water-soluble with high gastrointestinal absorption and blood–brain barrier (BBB) permeability [1]. Comparable systematic metabolic stability data have not been reported in the peer-reviewed literature for 3-AB, providing 5-AIQ with a uniquely characterized ADME profile among early-generation PARP inhibitor tool compounds.

metabolic stability human liver microsomes UPLC-MS/MS pharmacokinetics intrinsic clearance ADME

Optimal Research and Industrial Application Scenarios for 5-Aminoisoquinoline Dihydrochloride Based on Quantitative Differentiation Evidence


Acute In Vivo Models Requiring Intravenous Administration Without Co-Solvent Vehicles

5-AIQ·HCl is the PARP inhibitor of choice for acute interventional studies—such as hemorrhagic shock, ischemia–reperfusion injury, and organ transplantation models—where rapid intravenous bolus administration is required without the confounding effects of organic co-solvents like DMSO, propylene glycol, or Tween 80. Its aqueous solubility exceeding 1% w/v (>30 mM) enables simple saline-based formulation for i.v. dosing [1][2]. Efficacy has been demonstrated at doses as low as 0.03 mg/kg i.v. in rodent hemorrhagic shock models, with dose-dependent protection against multi-organ injury [3]. 3-AB is unsuitable for this application due to its poor aqueous solubility and consequent requirement for complex vehicle formulations [4].

Experimental Colitis and Inflammatory Bowel Disease Models Requiring Dose-Efficient PARP Inhibition

For DNBS- or DSS-induced colitis models, 5-AIQ provides comparable therapeutic efficacy to 3-AB at a 6.7-fold lower total daily dose (3 mg/kg/day i.p. for 5-AIQ versus 20 mg/kg/day i.p. for 3-AB) [5]. This dose-sparing advantage reduces compound consumption costs and minimizes systemic drug exposure, making 5-AIQ the more economical and pharmacologically cleaner option for chronic inflammatory bowel disease studies. The demonstrated reductions in myeloperoxidase activity, ICAM-1 expression, and histological injury scores validate its efficacy in this application [5].

Cardiovascular Injury Models Where Dual PARP and MMP-2 Inhibition Is Therapeutically Relevant

In myocardial ischemia–reperfusion injury and other cardiovascular models where both PARP activation and MMP-2-mediated extracellular matrix degradation contribute to pathology, 5-AIQ offers a dual inhibitory profile: PARP-1 inhibition (IC50 240–250 nM in cell-free calf thymus PARP assay) [6] combined with MMP-2 inhibition in the high micromolar range (comparable to dedicated MMP-2 inhibitors like doxycycline) [7]. This dual pharmacology is not shared by 3-AB or EB-47, both of which exhibit MMP-2 IC50 values in the millimolar range [7]. Researchers seeking a single compound that simultaneously targets both pathogenic pathways should prioritize 5-AIQ over these comparators.

Long-Term Toxicology or Disease Progression Studies Requiring a Genotoxically Clean PARP Inhibitor

For chronic dosing studies, carcinogenicity assessments, or any experimental paradigm where compound-induced genotoxicity could confound long-term outcome interpretation, 5-AIQ is uniquely qualified among isoquinoline-based PARP inhibitors by virtue of its negative results across a complete OECD-compliant genotoxicity battery (Ames, in vitro chromosomal aberration, and in vivo bone marrow micronucleus tests) [8]. This clean genotoxicity profile is particularly relevant given the documented mutagenic and carcinogenic potential of many structurally related quinoline and isoquinoline derivatives, and provides a regulatory-relevant safety characterization not available for most alternative PARP inhibitor tool compounds [8].

Quote Request

Request a Quote for 5-Aminoisoquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.